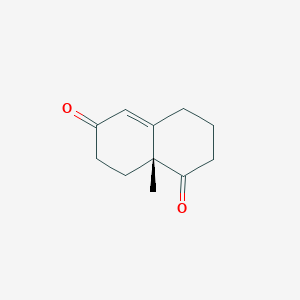

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

概要

説明

Alternariol monomethyl ether(オルタナリオルモノメチルエーテル): は、Alternaria属の菌類によって生成される二次代謝産物です。ポリケチド類に属し、オルタナリオルと構造的に関連しています。オルタナリオルモノメチルエーテルは、黄色の結晶形で知られており、有機溶媒に可溶です。 トマト、ナッツ、穀物などの様々な食品から検出されています .

準備方法

合成経路と反応条件: オルタナリオルモノメチルエーテルは、オルタナリオルのメチル化によって合成することができます。このプロセスには、硫酸ジメチルやヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で使用することが含まれます。 反応は通常、アセトンやジメチルホルムアミドなどの有機溶媒中で高温で行われます .

工業生産方法: オルタナリオルモノメチルエーテルの工業生産には、Alternaria菌を制御された条件下で培養することが含まれます。菌を栄養豊富な培地で培養し、有機溶媒を用いて二次代謝産物を抽出し、 次に、クロマトグラフィー技術を用いて粗抽出物を精製し、オルタナリオルモノメチルエーテルを単離します .

化学反応の分析

反応の種類: オルタナリオルモノメチルエーテルは、次のような様々な化学反応を起こします。

酸化: キノンを形成するために酸化されることがあります。

還元: 還元反応によってジヒドロ誘導体に転換されることがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で用います。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用います。

主な生成物:

酸化: キノンの生成。

還元: ジヒドロ誘導体の生成。

置換: 様々な官能基を持つ置換誘導体の生成.

科学研究への応用

化学: オルタナリオルモノメチルエーテルは、ポリケチドの生合成を研究するためのモデル化合物として使用されています。 分析化学において、食品中のマイコトキシンを検出および定量するための基準物質として使用されています .

生物学: 生物学的研究では、オルタナリオルモノメチルエーテルは、その細胞毒性と遺伝毒性効果について研究されています。 菌類の病原性メカニズムとマイコトキシンがヒトの健康に与える影響を調査するために使用されています .

医学: オルタナリオルモノメチルエーテルは、抗菌剤としての可能性を示しています。メチシリン耐性黄色ブドウ球菌などの病原菌に対して活性を示します。 新たな抗生物質の開発におけるその使用について研究が進められています .

産業: 農業産業では、オルタナリオルモノメチルエーテルは、Alternaria菌が原因となる植物病における役割について研究されています。 また、天然殺虫剤としての可能性についても探求されています .

科学的研究の応用

Chemistry: Alternariol monomethyl ether is used as a model compound in studying the biosynthesis of polyketides. It serves as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food products .

Biology: In biological research, alternariol monomethyl ether is studied for its cytotoxic and genotoxic effects. It is used to investigate the mechanisms of fungal pathogenicity and the impact of mycotoxins on human health .

Medicine: Alternariol monomethyl ether has shown potential as an antimicrobial agent. It exhibits activity against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. Research is ongoing to explore its use in developing new antibiotics .

Industry: In the agricultural industry, alternariol monomethyl ether is studied for its role in plant diseases caused by Alternaria fungi. It is also explored for its potential use in developing natural pesticides .

作用機序

オルタナリオルモノメチルエーテルは、細胞内の重要な生理学的および生化学的プロセスを阻害することによって効果を発揮します。DNA複製や細胞分裂に関与する酵素であるトポイソメラーゼのほどき活性を阻害します。 この阻害は、病原菌の細胞周期停止とアポトーシスを引き起こします . さらに、オルタナリオルモノメチルエーテルは、酸化ストレスを誘発し、細胞成分を損傷させる可能性があり、その細胞毒性効果に寄与しています .

類似化合物との比較

類似化合物:

オルタナリオル: オルタナリオルモノメチルエーテルと構造的に類似していますが、メチル基がありません。

テヌアゾニック酸: Alternaria菌によって生成される別の二次代謝産物で、生物活性が異なります。

アルテヌエン: 化学特性と生物学的効果が異なる関連化合物.

独自性: オルタナリオルモノメチルエーテルは、特定のメチル化によって、独特の化学的および生物学的特性を備えている点でユニークです。 トポイソメラーゼを阻害し、抗菌活性を示す能力は、他の類似化合物とは異なります .

生物活性

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydro-naphthalene core and two carbonyl groups. Understanding its biological activity is crucial for exploring its pharmacological potential.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 100348-93-4

- IUPAC Name : (8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione

- SMILES Notation : CC12CCC(=O)C=C1CCCC2=O

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities. Below are key findings from recent studies:

Anticancer Activity

A study published in PMC highlighted the compound's potential as an anticancer agent. It was tested against multiple cancer cell lines using the National Cancer Institute's (NCI) COMPARE analysis. The results showed significant growth inhibition in several cell lines with a strong correlation to known anticancer compounds. The compound's mechanism appears to involve the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress in cancer cells and subsequent apoptosis .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes involved in cancer progression. Specifically, it shows a strong correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in cellular redox balance and drug metabolism. The inhibition of these enzymes suggests that this compound could be effective in overcoming drug resistance in tumor cells .

Study 1: In Vitro Cytotoxicity

In a detailed investigation of its cytotoxic properties, this compound was subjected to five-dose testing against the NCI-60 cell line panel. The results indicated that it exhibited variable cytotoxicity across different cancer types. Notably, it demonstrated lower toxicity against normal cells compared to cancerous ones .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways involved in the compound's anticancer effects. It was found to induce cell cycle arrest at the G2/M phase and activate ROS-induced apoptosis pathways. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death through oxidative stress mechanisms .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。